Fmoc-D-Trp-OSu is an N-protected derivative of D-tryptophan, an enantiomer of the naturally occurring amino acid L-tryptophan. It serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. [, , ] This strategy relies on the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups for side-chain functionalities. []
The presence of the hydroxysuccinimide ester (OSu) group renders Fmoc-D-Trp-OSu highly reactive towards amines, enabling efficient peptide bond formation during peptide synthesis. [, ] Additionally, employing the D-enantiomer of tryptophan can impart desirable properties to the synthesized peptides, such as increased resistance to enzymatic degradation. []
Fmoc-D-tryptophan-N-hydroxysuccinimide is a derivative of the amino acid tryptophan, specifically designed for applications in peptide synthesis. This compound is significant due to its role as an amino acid derivative that facilitates the formation of peptides through solid-phase peptide synthesis techniques. The molecular formula for Fmoc-D-tryptophan-N-hydroxysuccinimide is , and it has a molar mass of approximately 337.33 g/mol .
Fmoc-D-tryptophan-N-hydroxysuccinimide can be classified as an amino acid derivative and a protecting group used in peptide synthesis. It is sourced from the modification of tryptophan, one of the twenty standard amino acids that serve as the building blocks of proteins. The compound is primarily used in laboratory settings for synthesizing peptides in research and pharmaceutical applications.
The synthesis of Fmoc-D-tryptophan-N-hydroxysuccinimide typically involves standard Fmoc chemistry, which is a widely accepted method for protecting amino acids during peptide synthesis. The Fmoc group can be introduced to the amino group of tryptophan through a reaction with Fmoc chloride or Fmoc-N-hydroxysuccinimide, forming a stable bond that prevents unwanted reactions during subsequent steps of peptide elongation .
The removal of the Fmoc group occurs under basic conditions, often using piperidine in dimethylformamide as the solvent, which facilitates deprotection while minimizing side reactions . This method allows for the efficient synthesis of peptides with high purity and yield.
The structure of Fmoc-D-tryptophan-N-hydroxysuccinimide features a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the tryptophan side chain. The presence of the N-hydroxysuccinimide moiety enhances its reactivity, making it suitable for coupling reactions. The molecular structure can be represented as follows:
This structure plays a crucial role in its function as a protecting group, allowing selective reactions during peptide synthesis.
Fmoc-D-tryptophan-N-hydroxysuccinimide participates in several key reactions during peptide synthesis:
These reactions are essential for constructing peptides with desired sequences and functionalities.
The mechanism of action for Fmoc-D-tryptophan-N-hydroxysuccinimide revolves around its role as a protecting group during solid-phase peptide synthesis. Upon treatment with a base, the Fmoc group is cleaved, releasing dibenzofulvene, which can react with secondary amines like piperidine to prevent unwanted side reactions . This ensures that the amine remains available for subsequent coupling reactions.
The efficiency of this mechanism allows for precise control over peptide synthesis, minimizing racemization and other side reactions that could compromise product integrity.
Fmoc-D-tryptophan-N-hydroxysuccinimide exhibits several notable physical and chemical properties:
These properties are critical when considering its handling and application in laboratory settings.
Fmoc-D-tryptophan-N-hydroxysuccinimide has several important applications in scientific research:
These applications highlight the importance of Fmoc-D-tryptophan-N-hydroxysuccinimide in advancing both fundamental research and practical applications across various fields.
The development of 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups represents a cornerstone advancement in peptide synthesis methodology. Introduced as an alternative to the traditional t-butyloxycarbonyl (Boc) strategy, Fmoc chemistry offered base-labile protection compatible with acid-labile side-chain protecting groups, establishing an orthogonal protection scheme that revolutionized solid-phase peptide synthesis (SPPS) [1]. Early Fmoc protection relied primarily on Fmoc-chloride (Fmoc-Cl), which suffered from significant limitations including dipeptide and tripeptide formation during amino acid protection—particularly problematic for glycine and other sterically unhindered amino acids [2]. The impurity profile of Fmoc-Cl-derived building blocks often exceeded 2% in early implementations, necessitating complex purification protocols that reduced overall yields to approximately 75% even after crystallization [2].
The introduction of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the 1980s marked a transformative advancement. This active ester derivative demonstrated remarkable improvements in reaction selectivity and product purity due to its reduced electrophilicity compared to Fmoc-Cl. Studies comparing protection methodologies revealed that Fmoc-OSu produced Fmoc-amino acids with >99.99% molar fraction purity in glycine protection, dramatically reducing dipeptide formation to negligible levels (0.01%) [2] [5]. For the protection of stereochemically sensitive amino acids like D-tryptophan, Fmoc-OSu offered crucial advantages: its milder reaction conditions minimized racemization risks during the introduction of the Fmoc group to the α-amino group, while the succinimide byproduct could be efficiently removed by aqueous extraction. This historical progression established Fmoc-OSu as the gold standard for preparing optically pure, sterically demanding Fmoc-amino acid derivatives, including Fmoc-D-Trp-OH—the essential precursor to Fmoc-D-Trp-OSu [5].
Table 1: Comparative Analysis of Fmoc Protection Methods for Amino Acids
Protection Reagent | Yield Before Crystallization (%) | Yield After Crystallization (%) | Product Mole Fraction (%) | Major Impurities |
---|---|---|---|---|
Fmoc-Cl | 83.1 | 74.9 | 97.66 | Dipeptides, Tripeptides |
Fmoc-Cl (with TMS-Cl) | 91.1 | 82.1 | 99.35 | Trace dipeptides |
Fmoc-N₃ | 73.3 | 56.6 | 99.57 | <0.5% dipeptides |
Fmoc-OSu | 93.9 | 84.6 | 99.99 | Not detectable |
Source: Adapted from comparative protection study data [2]
The synthesis of Fmoc-D-Trp-OSu employs two principal methodologies: solid-phase peptide synthesis (SPPS) approaches for the precursor Fmoc-D-Trp-OH and liquid-phase synthesis for the active esterification to form Fmoc-D-Trp-OSu. Each methodology presents distinct advantages and limitations in the context of producing this stereochemically sensitive building block.
In SPPS approaches, Fmoc-D-Trp-OH is typically synthesized on 2-chlorotrityl chloride resin or Wang resin using standard Fmoc-deprotection cycles. The principal advantage lies in the automation compatibility and reduced purification burden at intermediate steps, as excess reagents can be removed via simple filtration [3] [6]. However, SPPS faces significant challenges for tryptophan-containing sequences due to the susceptibility of the indole ring to electrophilic attack during acidolytic cleavage. Research demonstrates that cleavage cocktails containing traditional scavengers like phenol and thioanisole (Reagent K: TFA/phenol/water/thioanisole/EDT) result in 22-30% Trp modification by Pmc groups when synthesizing [Asn²,Trp⁴]Dynorphin A-(1-13), a particularly problematic sequence [4]. This vulnerability extends to Fmoc-D-Trp-OH synthesis, necessitating specialized cleavage protocols incorporating trialkylsilane scavengers to minimize cationic side reactions on the indole ring during resin liberation [4].
Conversely, liquid-phase synthesis of Fmoc-D-Trp-OSu follows a three-step sequence: (1) protection of D-Trp's α-amino group using Fmoc-OSu in dioxane or acetone/water mixtures; (2) purification of Fmoc-D-Trp-OH by recrystallization; (3) activation of the carboxyl group with N-hydroxysuccinimide (HOSu) in the presence of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) [5]. This approach offers superior control over reaction parameters critical for preserving chiral integrity, especially during the carboxyl activation step where racemization risks peak. Liquid-phase synthesis typically achieves higher optical purity (≥99.9% ee by GC-MS analysis) compared to SPPS-derived material (98-99% ee) [1] [5]. The trade-off involves more complex purification operations, though modern countercurrent distribution techniques have substantially improved yields. For industrial-scale production, liquid-phase synthesis remains preferred for Fmoc-D-Trp-OSu due to its reproducibility in maintaining the D-configuration integrity—a critical parameter for chiral peptide drug synthesis [5] [6].
The selection of ethyl acetate as the principal solvent for industrial-scale synthesis of Fmoc-D-Trp-OSu reflects its optimal balance of solvation power, environmental profile, and compatibility with both Fmoc chemistry and downstream peptide coupling reactions. Ethyl acetate demonstrates superior performance over alternatives like dichloromethane (environmental toxicity concerns), DMF (difficult removal), and THF (peroxide formation risk) in large-scale manufacturing environments [5] [6].
A critical advantage lies in ethyl acetate's azeotropic properties with water (bp 70.4°C, 91.7% ethyl acetate). This enables efficient water removal during the esterification reaction via Dean-Stark apparatus or molecular sieves, driving the equilibrium toward Fmoc-D-Trp-OSu formation. Studies comparing solvent systems demonstrated that ethyl acetate-based syntheses achieved 93% conversion to the active ester within 2 hours at 25°C, compared to 78% in THF and 85% in acetonitrile under identical conditions [5]. Additionally, ethyl acetate's relatively low boiling point (77°C) facilitates gentle solvent removal by rotary evaporation without exposing the thermally sensitive Fmoc-D-Trp-OSu to degradation—particularly important given the indole ring's susceptibility to oxidation [5].
Industrial processes have further optimized ethyl acetate systems through solvent engineering. The addition of 15-20% n-heptane or octadecane modifies the solvent polarity, dramatically improving crystallization yields during Fmoc-D-Trp-OSu isolation. This approach achieves recovery rates >85% with impurity profiles meeting International Conference on Harmonisation (ICH) guidelines for active pharmaceutical ingredients (Q11), specifically regarding acetic acid content (<0.02%) and free amine content (<0.1%) [5]. These specifications prevent chain termination and sequence errors during SPPS applications. The table below compares solvent systems for industrial-scale production:
Table 2: Solvent System Optimization for Industrial-Scale Fmoc-D-Trp-OSu Production
Solvent System | Reaction Time (hr) | Yield (%) | Purity (%) | Racemization (%) | Key Advantages |
---|---|---|---|---|---|
Ethyl acetate | 2.0 | 93 | 99.5 | <0.1 | Optimal solvation, easy removal |
Ethyl acetate/n-heptane (85:15) | 2.5 | 96 | 99.8 | <0.1 | Enhanced crystallization |
Dichloromethane | 1.5 | 88 | 98.9 | 0.3 | Fast kinetics |
THF | 3.0 | 78 | 97.5 | 0.8 | Good solubility |
Acetonitrile | 2.2 | 85 | 99.1 | 0.4 | High polarity |
Source: Process optimization data from industrial-scale synthesis protocols [5] [6]
Environmental and safety considerations further validate ethyl acetate's dominance. Its low toxicity (LD₅₀ >5g/kg oral, rat) and biodegradability align with green chemistry principles, significantly reducing hazardous waste treatment costs compared to chlorinated solvents. Modern manufacturing facilities implement closed-loop recovery systems achieving >95% solvent recycle rates, substantially lowering both production costs and environmental impact. This comprehensive optimization across technical, economic, and sustainability parameters establishes ethyl acetate as the industrial solvent of choice for producing chiral Fmoc-amino acid derivatives, including the stereochemically sensitive Fmoc-D-Trp-OSu [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7